molecular formula C7H8Cl2N2O B2812602 4,6-Dichloro-2-(ethoxymethyl)pyrimidine CAS No. 3122-82-5

4,6-Dichloro-2-(ethoxymethyl)pyrimidine

Cat. No.: B2812602
CAS No.: 3122-82-5
M. Wt: 207.05
InChI Key: PYDUJAPRBBVWSO-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(ethoxymethyl)pyrimidine is a chemical compound with the CAS Number: 3122-82-5 . Its IUPAC name is (4,6-dichloro-2-pyrimidinyl)methyl ethyl ether . The molecular weight of this compound is 207.06 . It is usually in the form of oil .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8Cl2N2O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.06 . It is usually in the form of oil . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Microwave-mediated Synthesis

A study highlights the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, using ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This method offers a rapid and efficient route to synthesize pyrimido[1,2-a]pyrimidines, with the reaction pathways deduced from spectral data and confirmed by X-ray analysis (Eynde et al., 2001).

Synthesis of Dichloro-methoxy-pyrimidine

Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, a new intermediate compound of pyrimidine, demonstrates a method using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride. This synthesis route achieves a total yield of about 46%, with a purity higher than 99.5% (Liu Guo-ji, 2009).

Antitumor Activity of Pyrimidines

Another study investigates the antitumor properties of new 5-(4-alkoxybenzyl)pyrimidines synthesized from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines. The synthesized compounds' antitumor activities were explored, offering insights into their potential therapeutic applications (Grigoryan et al., 2008).

Spectrophotometric Studies

The formation of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2,6-dichloro-4-nitrophenol in acetonitrile has been studied. This research provides a method for the spectrophotometric determination of pyrimidine derivatives, important for analytical chemistry applications (Habeeb et al., 2009).

Synthesis of Thieno Pyrimidine Derivatives

The synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d] pyrimidine, an important intermediate for small molecule anticancer drugs, showcases a rapid synthetic method. This work established a synthetic pathway through cyclization, chlorination, and nucleophilic substitution, achieving a total yield of 42.4% (Zhou et al., 2019).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The complexity of the chemistry of pyrimidines often makes it difficult to access specific pyrimidine targets from a simple and symmetrical pyrimidine scaffold, indicating the necessity for asymmetrical and sometimes multi-functionalized scaffolds . This suggests that future research could focus on developing more efficient methods for the synthesis of asymmetrical and multi-functionalized pyrimidines.

Properties

IUPAC Name

4,6-dichloro-2-(ethoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDUJAPRBBVWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC(=CC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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